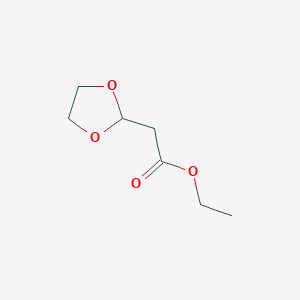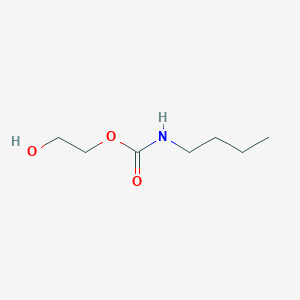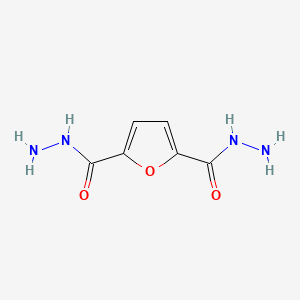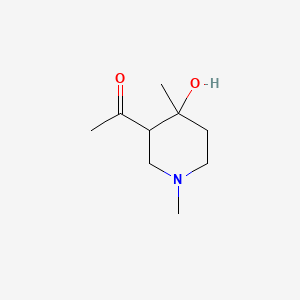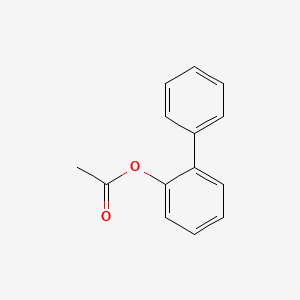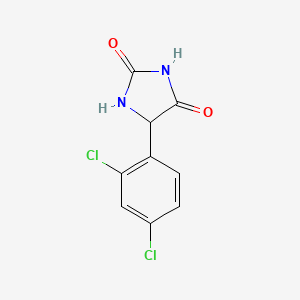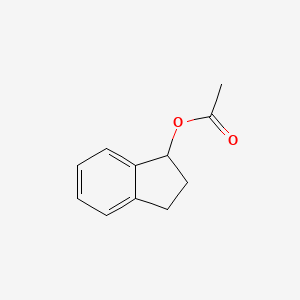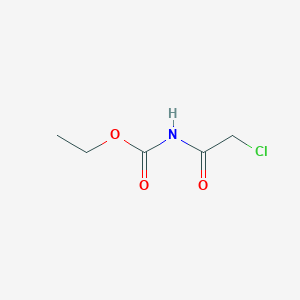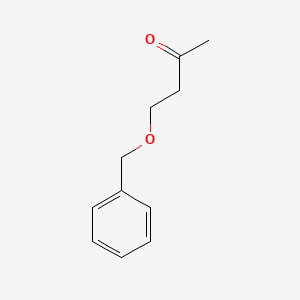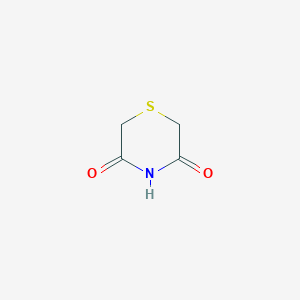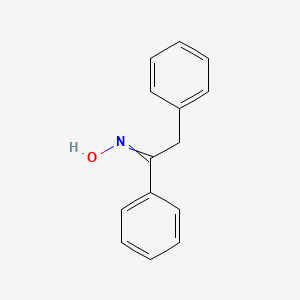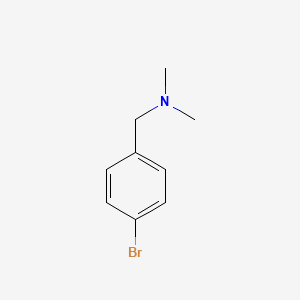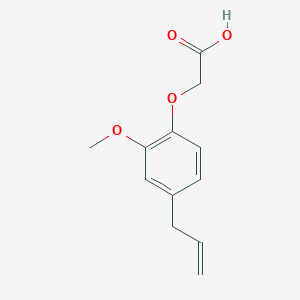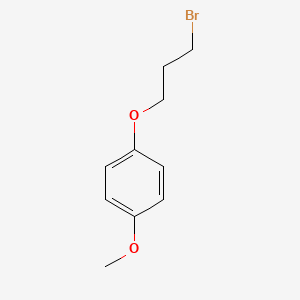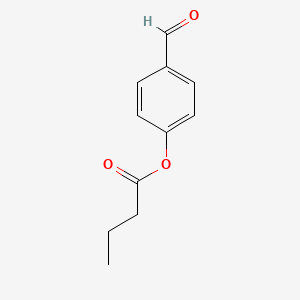
Butanoic acid, 4-formylphenyl ester
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the demethylation of 4-(4-methoxyphenyl)butanoic acid to produce 4-(4-hydroxyphenyl)butanoic acid is achieved using an organic solvent-free process with aqueous HBr, which suggests a potential route for modifying butanoic acid esters . Additionally, the synthesis of 4-(3-amino-2-carboxy phenyl) butanoic acid from 3-(3-nitro benzoyl) propionate ether involves nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, indicating a multi-step process that could be adapted for the synthesis of butanoic acid, 4-formylphenyl ester .
Molecular Structure Analysis
The molecular structure of butanoic acid, 4-formylphenyl ester would consist of a butanoic acid moiety esterified with a formyl-substituted phenyl group. The papers do not directly address the molecular structure of this specific compound, but the synthesis of similar compounds, such as 4-(4-hydroxyphenyl)butanoic acid, provides insight into the structural aspects of butanoic acid derivatives . The stability of protecting groups like the 4-cyano-2-butenyl group in oligonucleotide synthesis also offers information on the stability of certain functional groups under various conditions, which could be relevant for the stability of the formyl group in the target compound .
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of butanoic acid, 4-formylphenyl ester. However, they do mention the reactivity of butanoic acid derivatives in the context of esterification and other transformations. For example, the influence of butanol isomers on the reactivity of cellulose towards the synthesis of butyl levulinates suggests that the alcohol moiety in esters can significantly affect reaction outcomes . This could be extrapolated to the reactivity of the formylphenyl ester group in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of butanoic acid, 4-formylphenyl ester can be inferred from the properties of related compounds. The synthesis of optically pure derivatives of (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid and their application in the synthesis of aminopeptidase inhibitors highlight the importance of stereochemistry and purity in the physical properties and biological activity of butanoic acid derivatives . The presence of a formyl group in the target compound would likely influence its boiling point, solubility, and reactivity, although specific details are not provided in the papers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Medicinal Chemistry
- Butanoic acid, 4-formylphenyl ester, has been used in the synthesis of various chemical compounds with medicinal properties. For instance, cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, using polyphosphate ester (PPE), resulted in compounds with significant antimicrobial activity. These synthesized compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 0.09-1.0 mg, indicating their potential as antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).
Use in Agricultural Chemistry
- In agricultural chemistry, derivatives of butanoic acid, such as 4-(3-oxobutyl) phenyl ester (raspberry ketone formate), have been explored as attractants for pest control. Field-trapping evaluations in Hawaii with wild populations of melon flies demonstrated that raspberry ketone formate was 1.5–2 times more attractive compared to standard attractants. This suggests its potential use in control and detection programs for agricultural pests (Jang, Casaña-Giner, & Oliver, 2007).
Applications in Organic Synthesis and Polymer Chemistry
- In organic synthesis and polymer chemistry, butanoic acid, 4-formylphenyl ester, has been utilized in creating π-conjugated polymers. The synthesis of these polymers, containing arylene and 1,3-butadiene alternating units, is achieved by reacting α,β-unsaturated ester/nitrile with aromatic/heteroaromatic aldehyde compounds. This methodology leads to high yields of polymers with potential applications in various technological domains (Cai et al., 2016).
Environmental Impact Studies
- Butanoic acid, 4-formylphenyl ester, and its derivatives have also been studied for their environmental impact, particularly in soil. Research on the microbial response to herbicides like 2,4-Dichlorophenoxyacetic acid butyl ester, a derivative, showed that it can significantly affect microbial populations and community structures in agricultural soils. These effects were more pronounced in soils with lower organic matter and fertility levels (Zhang et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-formylphenyl) butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-3-11(13)14-10-6-4-9(8-12)5-7-10/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFTVVBQFUITOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068528 | |
| Record name | Butanoic acid, 4-formylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 4-formylphenyl ester | |
CAS RN |
50262-49-2 | |
| Record name | Butanoic acid, 4-formylphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50262-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4-formylphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4-formylphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 4-formylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



